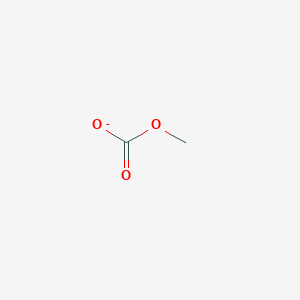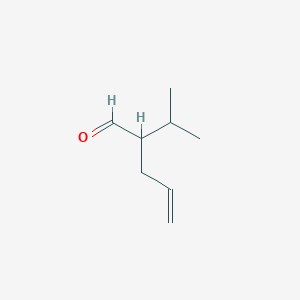![molecular formula C12H17NOS B8334203 1-((-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl)pyrrolidine](/img/structure/B8334203.png)
1-((-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl)pyrrolidine
Overview
Description
1-((-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl)pyrrolidine is a heterocyclic compound that features a unique combination of a thienopyran ring fused with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl)pyrrolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thienopyran derivative with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-((-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thienopyran ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted pyrrolidines.
Scientific Research Applications
1-((-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 6,7-dihydro-4H-thieno[3,2-c]pyran
- 4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran
- 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran
Uniqueness
1-((-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl)pyrrolidine is unique due to its specific combination of a thienopyran ring and a pyrrolidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C12H17NOS/c1-2-6-13(5-1)9-11-10-4-8-15-12(10)3-7-14-11/h4,8,11H,1-3,5-7,9H2 |
InChI Key |
IWKMFCMYQDKOGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2C3=C(CCO2)SC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
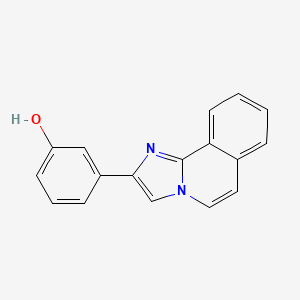
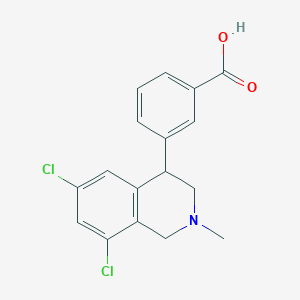
![6-iodo-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B8334144.png)
![Methyl-4-methyl-3-[2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-yl]benzoate](/img/structure/B8334148.png)
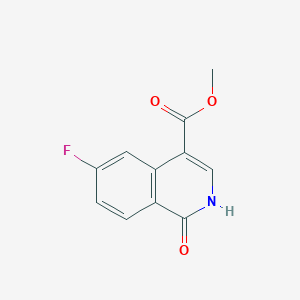
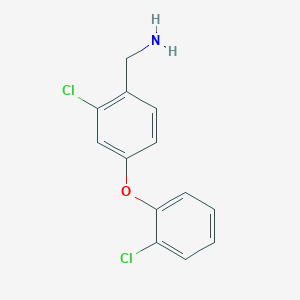
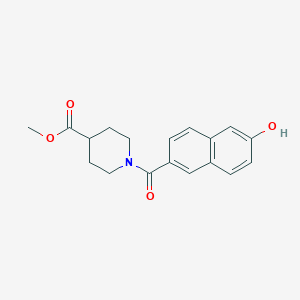
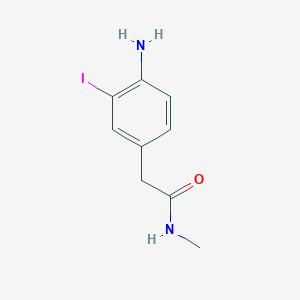
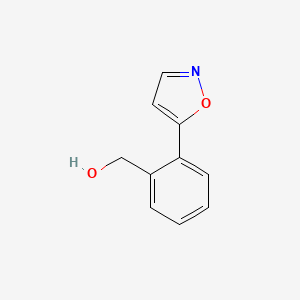
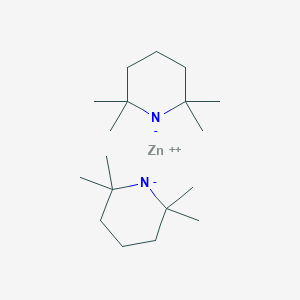
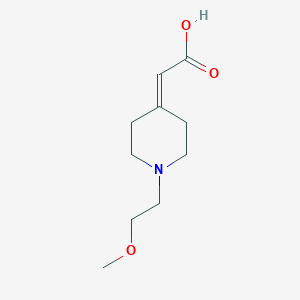
![2,3,5,8-tetrahydro-1,3-dioxo-1H-1,2,4-triazolo[1,2-a]pyridazine-5-carboxylic acid](/img/structure/B8334189.png)
